4-Ethylphenyl acetate 4-Ethylphenyl acetate 4-Ethylphenyl acetate is a natural product found in Leptolejeunea elliptica with data available.
Brand Name: Vulcanchem
CAS No.: 3245-23-6
VCID: VC3706687
InChI: InChI=1S/C10H12O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h4-7H,3H2,1-2H3
SMILES: CCC1=CC=C(C=C1)OC(=O)C
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol

4-Ethylphenyl acetate

CAS No.: 3245-23-6

Cat. No.: VC3706687

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

4-Ethylphenyl acetate - 3245-23-6

Specification

CAS No. 3245-23-6
Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
IUPAC Name (4-ethylphenyl) acetate
Standard InChI InChI=1S/C10H12O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h4-7H,3H2,1-2H3
Standard InChI Key ANMYMLIUCWWISO-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)OC(=O)C
Canonical SMILES CCC1=CC=C(C=C1)OC(=O)C

Introduction

Chemical Identity and Structure

Basic Information

4-Ethylphenyl acetate is formally identified through various systematic nomenclature systems and registry numbers. The compound has multiple synonyms used across different industries and research contexts.

Table 1: Chemical Identification Parameters

ParameterInformation
CAS Registry Number3245-23-6
Molecular FormulaC₁₀H₁₂O₂
Molecular Weight164.2 g/mol
MDL NumberMFCD00026970
EINECS221-818-6
FDA UNII3F8A85YM2Z
EPA Substance RegistryPhenol, 4-ethyl-, acetate (3245-23-6)

The compound is known by several synonyms including p-Ethylphenylacetat, 4-ethyl-phenoacetate, p-ethylphenyl acetate, Phenol,4-ethyl-,acetate, para-ethyl phenyl acetate, (4-ethylphenyl) ethanoate, and acetic acid 4-ethylphenyl ester .

Structural Representation

The molecular structure of 4-ethylphenyl acetate consists of a benzene ring substituted with an ethyl group at the para position (carbon-4) and an acetoxy group (acetate ester) attached to the phenol oxygen. This arrangement gives the molecule its characteristic properties and reactivity patterns.

Table 2: Structural Identifiers

Identifier TypeCode
InChIInChI=1S/C10H12O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h4-7H,3H2,1-2H3
InChIKeyANMYMLIUCWWISO-UHFFFAOYSA-N
SMILESC1(OC(=O)C)=CC=C(CC)C=C1

The molecule features an aromatic ring with an ethyl substituent providing hydrophobicity, while the acetate group contributes to its ester characteristics and fragrance properties .

Physical and Chemical Properties

Physical Properties

4-Ethylphenyl acetate exhibits physical properties typical of aromatic esters in its molecular weight range. The compound exists as a clear liquid at room temperature with specific measurable physical parameters.

Table 3: Physical Properties

PropertyValue
Physical StateClear liquid
ColorColorless to almost colorless
Boiling Point226 °C
Density1.03 g/cm³
Refractive Index1.4980-1.5000
LogP2.560

These physical properties are consistent with similar aromatic esters and reflect the compound's molecular structure and intermolecular forces .

Chemical Properties

The chemical behavior of 4-ethylphenyl acetate is characterized by its solubility profile and reactivity patterns. As an ester, it demonstrates typical ester-related chemical properties.

From a reactivity standpoint, 4-ethylphenyl acetate can undergo hydrolysis under acidic or basic conditions, reverting to 4-ethylphenol and acetic acid. This ester linkage provides a potential point for chemical modification or degradation in various applications or environmental contexts.

Olfactory Properties

One of the most distinctive features of 4-ethylphenyl acetate is its olfactory profile, which has been characterized in perfumery assessments. The compound possesses a harsh-anisic, rather powerful odor with sweet and somewhat floral character when used in higher dilution . This complex odor profile contributes to its potential applications in perfumery, though with significant limitations.

Synthesis and Production

Industrial Preparation

The primary industrial method for synthesizing 4-ethylphenyl acetate involves the acetylation of 4-ethylphenol (para-ethyl phenol) using acetic anhydride as the acetylating agent . This reaction follows a typical esterification pathway, where the hydroxyl group of the phenol reacts with acetic anhydride to form the ester bond.

The general reaction can be represented as:

4-Ethylphenol + Acetic anhydride → 4-Ethylphenyl acetate + Acetic acid

This reaction typically requires catalytic conditions, which may involve acid catalysis or other activation methods to facilitate the esterification process. The reaction generates acetic acid as a byproduct, which must be separated from the desired ester product.

Applications and Uses

Fragrance Industry Applications

Despite these limitations, trace amounts of the compound can be useful in specific fragrance compositions:

  • Cananga-type fragrance bases

  • Ylang-Ylang bases and similar floral compositions

  • Potentially as a modifying note in complex fragrance formulations

The usage concentration is necessarily limited due to the powerful nature of the odor, with only trace amounts providing potentially beneficial effects in carefully balanced compositions.

ManufacturerProduct NumberProduct DescriptionPurityPackage Size
TCI ChemicalA13274-Ethylphenyl Acetate>96.0% (GC)25g
ApolloscientificOR936654Acetic acid 4-ethylphenyl ester95%5g, 25g
AHHMT-46441Acetic acid 4-ethylphenyl ester96%250g
CrysdotCD120836934-Ethylphenyl Acetate95+%500g
Package SizePrice RangeUpdated
5g$145December 2021
25g$142-$305March 2024
250g$230December 2021
500g$742-$749December 2021

Analytical Characterization

Quality Control Parameters

For commercial and research applications, quality control of 4-ethylphenyl acetate would typically focus on:

  • Chemical purity (typically ≥95% for research grade material)

  • Absence of significant impurities, particularly unreacted starting materials

  • Conformance to specified physical parameters (refractive index, density)

  • Olfactory evaluation for fragrance applications

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